4-(3-苯基戊酰基)吗啉-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

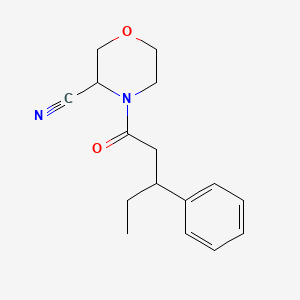

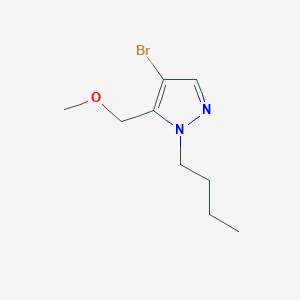

The molecular structure of “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile” consists of a morpholine ring attached to a phenylpentanoyl group and a carbonitrile group. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .Relevant Papers I found a couple of papers that might be relevant to “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile”. One paper discusses the synthetic strategies and biological activities of pyrrolidine derivatives , which could be relevant given the presence of a morpholine ring in “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile”. Another paper discusses the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives , which might provide some insights into the properties of “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile”. Further analysis of these papers could provide more information.

科学研究应用

Anticancer Activity

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile: derivatives exhibit promising anticancer potential. Researchers have explored these compounds as novel agents for cancer treatment . For instance, a specific derivative demonstrated low nanomolar or subnanomolar inhibition of cell growth and tubulin polymerization. Further investigations into their mechanism of action and efficacy are ongoing.

Fluorescent Sensors

These derivatives can serve as fluorescent sensors. Their application extends to monitoring free-radical reactions, thiol-ene reactions, and cationic polymerization progress. By leveraging their unique properties, researchers can develop sensitive and selective sensors for various chemical processes .

Co-initiators for Polymerization

In the realm of polymer chemistry, 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile derivatives act as long-wavelength co-initiators. Specifically, they enhance the efficiency of diphenyliodonium salts initiators. This dual role—both as sensors and co-initiators—makes them valuable tools in polymerization studies .

Heterocyclic Frameworks

Due to their orthogonal functional groups, these compounds serve as key intermediates for subsequent transformations. Researchers have used them to construct novel heterocyclic frameworks. Their versatility allows for diverse modifications, making them valuable building blocks in synthetic chemistry .

Medicinal Chemistry

The core structure of 2-amino-4H-pyran-3-carbonitrile inspires drug discovery efforts. Scientists explore modifications around this scaffold to develop bioactive molecules. These derivatives may hold promise for treating various diseases, although specific targets and mechanisms require further investigation .

Biological Effects

While the exact biological targets remain under exploration, the presence of the 2-amino-4H-pyran-3-carbonitrile moiety in various molecules suggests potential biological effects. Researchers continue to study their interactions with cellular components and pathways .

属性

IUPAC Name |

4-(3-phenylpentanoyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-13(14-6-4-3-5-7-14)10-16(19)18-8-9-20-12-15(18)11-17/h3-7,13,15H,2,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXHHHJZNLBUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N1CCOCC1C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)

![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)